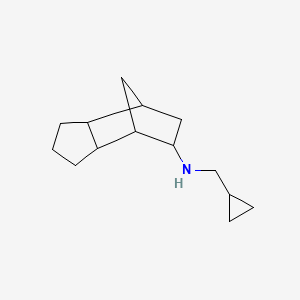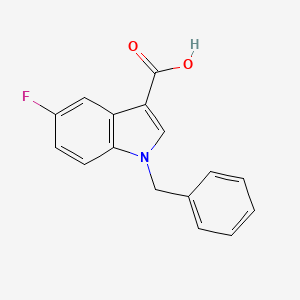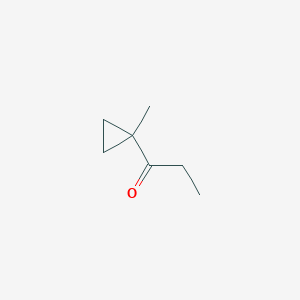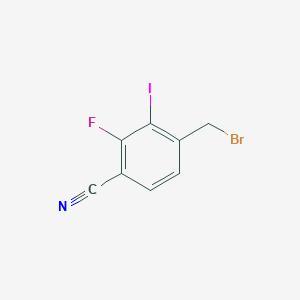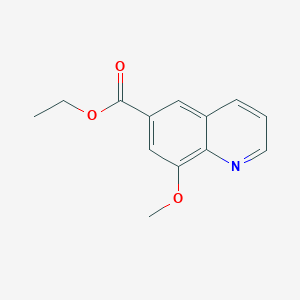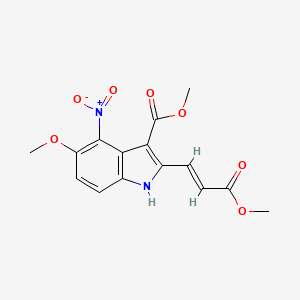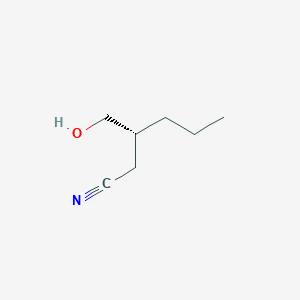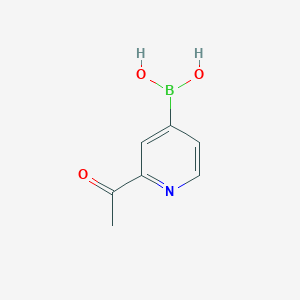
(2-Acetylpyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Acetylpyridin-4-yl)boronic acid” is a boronic acid derivative with the chemical formula C9H8NO3B. It features a boron atom attached to a pyridine ring and an acetyl group. Boronic acids are versatile compounds known for their applications in organic synthesis and catalysis .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of “(2-Acetylpyridin-4-yl)boronic acid.” One common method involves the reaction of 4-pyridylboronic acid with acetyl chloride or acetic anhydride. The reaction proceeds under mild conditions, resulting in the formation of the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up by optimizing reaction conditions and using appropriate reagents.
Analyse Chemischer Reaktionen
Reactivity:: “(2-Acetylpyridin-4-yl)boronic acid” participates in various chemical reactions:
Suzuki–Miyaura Coupling: Boronic acids are crucial in Suzuki–Miyaura cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon–carbon bonds.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions.
Substitution Reactions: The boron atom can be substituted with other groups.
Boronic Acids: Used in cross-coupling reactions.
Palladium Catalysts: Facilitate Suzuki–Miyaura coupling.
Acetylating Agents: For acetyl group installation.
Major Products:: The major product of Suzuki–Miyaura coupling involving “this compound” would be the aryl- or vinyl-substituted pyridine derivative.
Wissenschaftliche Forschungsanwendungen
“(2-Acetylpyridin-4-yl)boronic acid” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Developing potential drugs or ligands.
Materials Science: For functional materials.
Wirkmechanismus
The exact mechanism by which “(2-Acetylpyridin-4-yl)boronic acid” exerts its effects depends on its specific application. It may interact with molecular targets or participate in specific pathways relevant to its use.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, it’s essential to explore related boronic acids and compare their properties and reactivity.
Eigenschaften
Molekularformel |
C7H8BNO3 |
|---|---|
Molekulargewicht |
164.96 g/mol |
IUPAC-Name |
(2-acetylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4,11-12H,1H3 |
InChI-Schlüssel |
SMDIKPGBJAQARI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)C(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


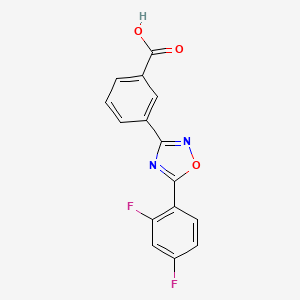
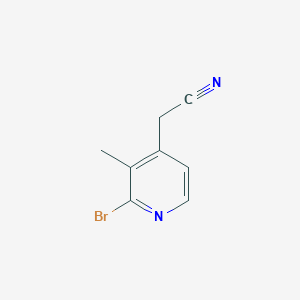

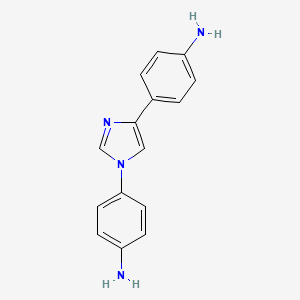
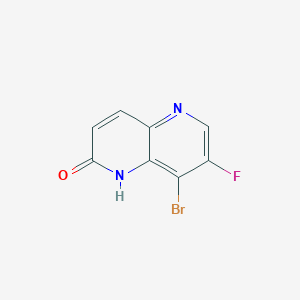
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

